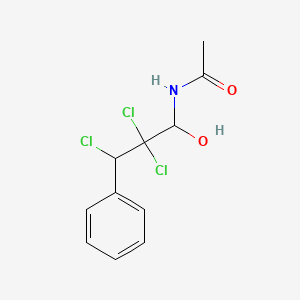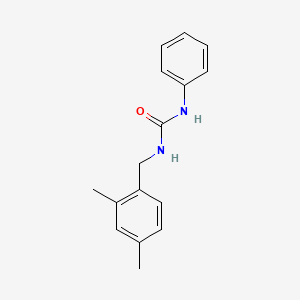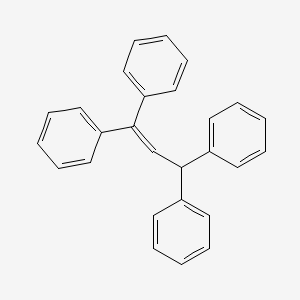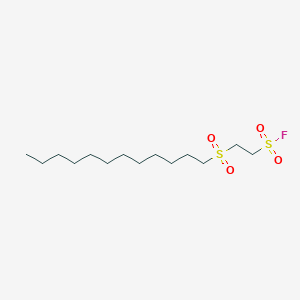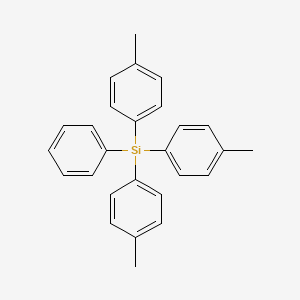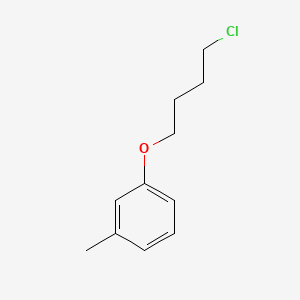![molecular formula C24H21N5O3S B15076741 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a nitrophenyl group. Its molecular formula is C24H21N5O3S, and it has a molecular weight of 459.531 g/mol .
Métodos De Preparación
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with 4-nitrobenzaldehyde in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .
Comparación Con Compuestos Similares
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: This compound has a similar structure but with a different position of the nitro group, which may affect its reactivity and biological activity.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: The presence of a methoxy group instead of a nitro group can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C24H21N5O3S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17(19-11-13-20(14-12-19)29(31)32)26-27-23(30)16-33-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)/b26-17+ |
Clave InChI |
MIBDXELIIQYHOT-YZSQISJMSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



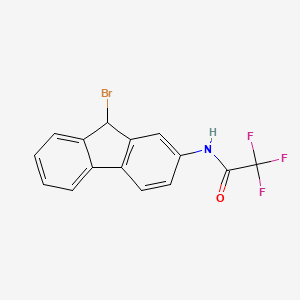
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
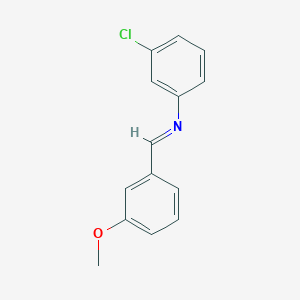

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
